3-BETA-BROMO-IMPERIALINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

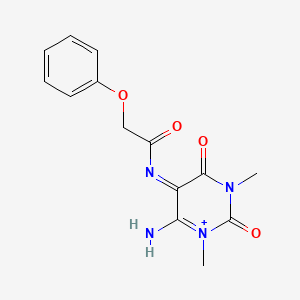

3-BETA-BROMO-IMPERIALINE is a steroid alkaloid derivative of Imperialine from the plant Petilium eduardi, and P. raddeanae . It acts as an M2 muscarinic receptor antagonist and myorelaxant .

Chemical Reactions Analysis

While specific chemical reactions involving 3-BETA-BROMO-IMPERIALINE are not available, a review on 3-(bromoacetyl)coumarin derivatives highlights their use as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .Physical And Chemical Properties Analysis

3-BETA-BROMO-IMPERIALINE appears as a solid powder . It is well soluble in chloroform, slightly soluble in methanol and ethanol, and not well soluble in acetone . Its melting point ranges from 199-202°C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

- The reaction of imperialine with isocyanates led to the synthesis of three new imperialine derivatives, showcasing its potential for chemical modifications to explore therapeutic or biological activities. The derivatives were analyzed using PMR, 13C NMR spectroscopy, and X-ray crystal structure analysis, highlighting the compound's versatility in chemical research (Eshonov et al., 2016).

Biological Activities and Applications

Imperialine and its derivatives have been investigated for their antitussive, expectorant, and anti-inflammatory activities. Studies utilizing animal models have demonstrated the efficacy of these compounds in reducing cough frequency, enhancing expectorant effects, and mitigating inflammation, providing evidence for their traditional use in Chinese medicine (Wang et al., 2012).

The anti-inflammatory effects of imperialine and verticinone, extracted from the bulbs of Fritillaria wabuensis, were examined in LPS-stimulated RAW 264.7 macrophages. Both compounds were found to inhibit nitric oxide production, suppress pro-inflammatory cytokines, and modulate the nuclear factor-kappaB signaling pathway, suggesting their potential as therapeutics for inflammatory diseases (Wu et al., 2015).

Pharmacological Insights

- The absorption characteristics of imperialine were studied to understand its bioavailability and absorption mechanism across different intestinal segments. The findings indicate a passive diffusion mechanism predominates its intestinal absorption, which is essential for developing oral therapeutic agents (Lin et al., 2015).

Therapeutic Potential

A study on non-small cell lung cancer (NSCLC) revealed that imperialine can suppress tumor growth and associated inflammation through modulation of the NF-κB activity. This highlights its potential as a novel anti-cancer agent with significant therapeutic implications (Lin et al., 2020).

Imperialine has also been identified to mitigate pulmonary functional and structural impairment in a chronic obstructive pulmonary disease (COPD)-like rat model. Its ability to suppress inflammatory response suggests its utility in treating pulmonary diseases (Wang et al., 2016).

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 3-BETA-BROMO-IMPERIALINE can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Imperialine", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium carbonate", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Imperialine is reacted with bromine in the presence of sodium hydroxide to form 3-Bromo-Imperialine.", "Step 2: 3-Bromo-Imperialine is treated with hydrochloric acid to form 3-Bromo-Imperialine hydrochloride.", "Step 3: 3-Bromo-Imperialine hydrochloride is reacted with sodium nitrite and sulfuric acid to form 3-Bromo-Imperialine diazonium sulfate.", "Step 4: 3-Bromo-Imperialine diazonium sulfate is treated with sodium carbonate to form 3-Bromo-Imperialine.", "Step 5: 3-Bromo-Imperialine is reacted with acetone in the presence of ethanol to form 3-BETA-BROMO-IMPERIALINE." ] } | |

Número CAS |

176039-27-3 |

Nombre del producto |

3-BETA-BROMO-IMPERIALINE |

Fórmula molecular |

C7H7NO3 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.